Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate
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Overview
Description
Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is an organic compound with the molecular formula C16H15BrN2O3. This compound is characterized by the presence of a bromine atom, an anilinocarbonyl group, and a methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with aniline and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aniline group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of nitrobenzoates.
Scientific Research Applications
Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the anilinocarbonyl group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(anilinocarbonyl)amino]benzoate: Lacks the bromine atom, resulting in different reactivity and binding properties.
Methyl 2-[(anilinocarbonyl)amino]-4-chlorobenzoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness
Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and microbiology due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a bromine atom and an anilinocarbonyl group attached to a benzoate moiety. Its molecular formula is C10H10BrN2O3, and it is known for its potential applications in inhibiting bacterial infections and viral replication.
Antibacterial Properties
One of the most significant biological activities of this compound is its role as an inhibitor of PqsD , an enzyme crucial for the quorum sensing mechanism in Pseudomonas aeruginosa. This bacterium is notorious for causing severe infections, particularly in immunocompromised patients, and exhibits high resistance to conventional antibiotics. By inhibiting PqsD, this compound disrupts the ability of Pseudomonas aeruginosa to form biofilms and reduces its virulence.
Case Study: Inhibition of PqsD
- Research Findings : Binding assays and molecular docking studies have demonstrated that this compound interacts specifically with PqsD, indicating its potential as a therapeutic agent against infections caused by this pathogen.
Antiviral Activity
In addition to its antibacterial properties, the compound has shown promise in antiviral applications. It has been implicated in the development of inhibitors targeting the hepatitis C virus NS5B RNA polymerase, which is essential for viral replication. This dual functionality enhances its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield of the desired compound. The synthesis pathway can be summarized as follows:
- Starting Materials : Utilize appropriate brominated benzoic acid derivatives.
- Reactions : Conduct amidation reactions with aniline derivatives to introduce the anilinocarbonyl group.
- Purification : Recrystallization from suitable solvents to achieve purity.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-amino-5-bromobenzoate | C8H8BrNO2 | Simple amine derivative, potential PqsD inhibitor |
Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | Isomeric form with different biological activity |
N-(4-Bromophenyl)-N'-methylurea | C10H10BrN3O | Urea derivative with herbicidal properties |
Uniqueness : this compound stands out due to its specific inhibition of PqsD and its dual role in antiviral applications, which may not be present in other compounds listed.
Research Findings Summary
Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. The following findings are noteworthy:
- Molecular Interactions : Detailed studies have shown that the compound interacts with various biological targets through specific binding mechanisms, enhancing its efficacy as a therapeutic agent.
- Spectroscopic Studies : Characterization techniques such as FT-IR, NMR, and X-ray diffraction have confirmed the structural integrity and functional groups present in the compound .
Properties
Molecular Formula |
C15H13BrN2O3 |
---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
methyl 5-bromo-2-(phenylcarbamoylamino)benzoate |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14(19)12-9-10(16)7-8-13(12)18-15(20)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,20) |
InChI Key |
GYQVAQZFEYRDCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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